molecular formula C4H7NO3S B14739100 1,3-Thiazinan-2-one 1,1-dioxide CAS No. 5133-60-8

1,3-Thiazinan-2-one 1,1-dioxide

Cat. No.: B14739100
CAS No.: 5133-60-8
M. Wt: 149.17 g/mol
InChI Key: YISUUHWGSJJAJU-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-one 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinan-2-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiazinan-2-one derivatives.

Scientific Research Applications

1,3-Thiazinan-2-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Thiazinan-2-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

1,3-Thiazinan-2-one 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dioxo-1,3-thiazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-4-5-2-1-3-9(4,7)8/h1-3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUUHWGSJJAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298338
Record name 1,3-thiazinan-2-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5133-60-8
Record name 1,3-thiazinan-2-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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